Cas no 1519-71-7 (Thiourea,N,N''-(4-methyl-1,3-phenylene)bis- (9CI))

Thiourea,N,N''-(4-methyl-1,3-phenylene)bis- (9CI) structure
1519-71-7 structure
Product Name:Thiourea,N,N''-(4-methyl-1,3-phenylene)bis- (9CI)
CAS No:1519-71-7
MF:C9H12N4S2
MW:240.348378181458
CID:176165
PubChem ID:3034117
Update Time:2025-04-19

Thiourea,N,N''-(4-methyl-1,3-phenylene)bis- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N,N''-(4-methyl-1,3-phenylene)bis- (9CI)
    • [3-(carbamothioylamino)-4-methylphenyl]thiourea
    • 1,1'-(4-Methyl-1,3-phenylene)bisthiourea
    • USAF K-1571
    • N,N''-(4-Methyl-1,3-phenylene)bisthiourea
    • DTXSID70164901
    • AKOS005150701
    • N,N''-(4-methyl-1,3-phenylene)bis(thiourea)
    • 0-13-00-00137 (Beilstein Handbook Reference)
    • BRN 2380614
    • SCHEMBL16024385
    • 1-Methyl-2,4-phenylene bis-1,1'-(2-thiourea)
    • Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-
    • 1519-71-7
    • Inchi: 1S/C9H12N4S2/c1-5-2-3-6(12-8(10)14)4-7(5)13-9(11)15/h2-4H,1H3,(H3,10,12,14)(H3,11,13,15)
    • InChI Key: FETGFQLLOXSXER-UHFFFAOYSA-N
    • SMILES: S=C(N)NC1C=C(C=CC=1C)NC(N)=S

Computed Properties

  • Exact Mass: 240.05056
  • Monoisotopic Mass: 240.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 140Ų

Experimental Properties

  • Density: 1.484
  • Boiling Point: 400.8°Cat760mmHg
  • Flash Point: 196.2°C
  • Refractive Index: 1.843
  • PSA: 76.1
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